3-Amino-12-hydroxy-cholan-24-oic acid, (3beta,5beta,12alpha)-
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Overview
Description
3-Amino-12-hydroxy-cholan-24-oic acid, (3beta,5beta,12alpha)- is a bile acid derivative with the molecular formula C24H41NO3. This compound is characterized by the presence of an amino group at the 3rd position, a hydroxyl group at the 12th position, and a carboxylic acid group at the 24th position on the cholan backbone. It is a stereoisomer with specific configurations at the 3rd, 5th, and 12th positions, denoted by (3beta,5beta,12alpha)- .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-12-hydroxy-cholan-24-oic acid involves multiple steps, starting from a suitable steroid precursor. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Amination: Introduction of the amino group at the 3rd position.
Oxidation and Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-12-hydroxy-cholan-24-oic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Conversion of ketones or carboxylic acids back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 12th position can yield a ketone, while reduction can revert it back to a hydroxyl group .
Scientific Research Applications
3-Amino-12-hydroxy-cholan-24-oic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in biological processes, particularly in the metabolism of bile acids.
Medicine: Investigated for potential therapeutic applications, including its effects on cholesterol metabolism and liver function.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-12-hydroxy-cholan-24-oic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in bile acid metabolism, such as cholesterol 7-alpha-hydroxylase.
Comparison with Similar Compounds
Similar Compounds
3beta,12alpha-dihydroxy-5beta-cholan-24-oic acid: A dihydroxy bile acid with similar structural features but lacking the amino group.
7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid: A bile acid with hydroxyl groups at the 7th and 12th positions and a ketone group at the 3rd position.
Uniqueness
3-Amino-12-hydroxy-cholan-24-oic acid is unique due to the presence of the amino group at the 3rd position, which imparts distinct chemical and biological properties compared to other bile acids .
Properties
CAS No. |
455892-74-7 |
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Molecular Formula |
C24H41NO3 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3-amino-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H41NO3/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,26H,4-13,25H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 |
InChI Key |
FAASTKYIPSDJDD-OFYXWCICSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)N)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)N)C)O)C |
Origin of Product |
United States |
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